Cas no 1805176-36-6 (4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)

4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride
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- インチ: 1S/C9H3BrClF6NO2/c10-1-3-4(8(12,13)14)2-18-7(5(3)6(11)19)20-9(15,16)17/h2H,1H2
- InChIKey: HZQFQPINTPMRMF-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(=O)Cl)C(=NC=C1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 363
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 4.3
4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078834-1g |
4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride |
1805176-36-6 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chlorideに関する追加情報
4-(Bromomethyl)-2-(Trifluoromethoxy)-5-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride
4-(Bromomethyl)-2-(Trifluoromethoxy)-5-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride, also known by its CAS number 1805176-36-6, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with trifluoromethoxy and trifluoromethyl groups, along with a bromomethyl group and a carbonyl chloride moiety. The combination of these functional groups makes it a versatile building block in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and advanced materials.
The pyridine ring serves as the central framework of this compound, providing a rigid and planar structure that facilitates various chemical reactions. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing substituents that enhance the electrophilic nature of the pyridine ring. This property is highly desirable in reactions involving nucleophilic attack, such as those used in the synthesis of herbicides and insecticides. The bromomethyl (-CH₂Br) group adds further functionality by introducing a leaving group that can be replaced in substitution reactions, enabling the creation of diverse derivatives.
Recent studies have highlighted the potential of 4-(Bromomethyl)-2-(Trifluoromethoxy)-5-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride in the development of novel agrochemicals. Researchers have demonstrated that this compound can serve as an intermediate in the synthesis of highly effective herbicides with improved selectivity and reduced environmental impact. For instance, its use in the preparation of pyridine-based herbicides has shown promising results in controlling invasive plant species without adversely affecting crop plants.
In the pharmaceutical industry, this compound has been explored as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo various transformations, such as nucleophilic substitution and coupling reactions, makes it an invaluable tool for medicinal chemists. Recent advancements in asymmetric synthesis have further expanded its utility by enabling the production of enantiomerically pure derivatives, which are crucial for drug development.
The carbonyl chloride (-COCl) group present in this compound plays a critical role in its reactivity. It can act as an electrophilic site for nucleophilic attack or serve as a leaving group in elimination reactions. This dual functionality allows for a wide range of transformations, making it suitable for both academic research and industrial applications.
From an environmental perspective, there is growing interest in understanding the fate and behavior of 4-(Bromomethyl)-2-(Trifluoromethoxy)-5-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride in natural systems. Studies have shown that its fluorinated substituents contribute to its persistence in certain environments, necessitating careful consideration during its use and disposal. However, ongoing research aims to develop more sustainable synthesis routes and application methods to minimize its environmental footprint.
In conclusion, 4-(Bromomethyl)-2-(Trifluoromethoxy)-5-(Trifluoromethyl)Pyridine-3-Carbonyl Chloride is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure and reactivity make it an essential tool for researchers and industry professionals alike. As advancements continue to be made in synthetic chemistry and materials science, this compound will undoubtedly play an increasingly important role in shaping future innovations.
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